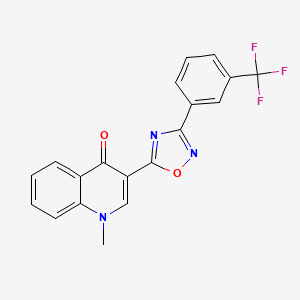

1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Description

This compound features a quinolin-4(1H)-one core substituted at position 3 with a 1,2,4-oxadiazole ring bearing a 3-(trifluoromethyl)phenyl group. The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity, while the trifluoromethyl group improves lipophilicity and electron-withdrawing properties, critical for target engagement in therapeutic or agrochemical contexts .

Properties

IUPAC Name |

1-methyl-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N3O2/c1-25-10-14(16(26)13-7-2-3-8-15(13)25)18-23-17(24-27-18)11-5-4-6-12(9-11)19(20,21)22/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQZIKPQAUNWOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be achieved through multiple synthetic routes, commonly involving the following key steps:

Formation of the quinoline core: : This usually involves a Skraup synthesis, where aniline reacts with glycerol in the presence of an oxidizing agent, typically sulfuric acid, to form quinoline.

Introduction of the trifluoromethyl group: : Trifluoromethylation often employs reagents like trifluoromethyl iodide (CF3I) or the Togni reagent.

Oxadiazole ring formation: : The 1,2,4-oxadiazole ring can be synthesized through a cyclization reaction involving nitrile oxides and amidoximes.

Industrial Production Methods

In an industrial setting, the production of This compound focuses on optimizing reaction conditions to maximize yield and purity while minimizing costs. Continuous flow reactors and high-throughput screening for reaction optimization are often employed.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: can undergo several types of chemical reactions, including:

Oxidation: : Using agents like potassium permanganate (KMnO4).

Reduction: : Employing catalysts such as palladium on carbon (Pd/C).

Substitution: : Particularly nucleophilic aromatic substitution (SNAr) involving reagents like sodium hydride (NaH) and methanol (CH3OH).

Common Reagents and Conditions

Oxidation: : Potassium permanganate in acidic or basic medium.

Reduction: : Palladium on carbon under hydrogen atmosphere.

Substitution: : Sodium hydride in methanol or other suitable solvents.

Major Products

Depending on the reactions:

Oxidation may yield carboxylic acids.

Reduction typically produces secondary amines.

Substitution reactions can introduce various functional groups at specific positions on the quinoline or oxadiazole rings.

Scientific Research Applications

1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: finds applications across several domains:

Chemistry: : As a building block for designing new molecular frameworks.

Biology: : Used in studying enzyme inhibition and interaction with proteins.

Medicine: : Potential therapeutic agent for its anti-inflammatory and antimicrobial properties.

Industry: : Utilized in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The compound exerts its effects through:

Molecular targets: : Interaction with specific proteins and enzymes.

Pathways: : Inhibition of specific pathways, such as cyclooxygenase for anti-inflammatory effects or targeting bacterial cell wall synthesis in antimicrobial actions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Quinolinone vs. Pyridinone Derivatives

- 1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one (PubChem CID: Similar to target compound): Structural Difference: Ethyl and methyl substituents at positions 1 and 6 of the quinolinone core. Impact: Increased steric bulk may reduce solubility but enhance hydrophobic interactions in target binding .

- Pyridin-2(1H)-one Derivatives (e.g., from ): Example: 1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one.

Morpholine/Piperazine Hybrids ():

- Example: 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.

- Impact: Morpholine/piperazine rings improve aqueous solubility but may reduce membrane permeability compared to the quinolinone system .

Substituent Effects

Trifluoromethylphenyl vs. Phenoxyphenyl

- Phenoxyphenyl-Substituted Oxadiazoles (): Example: 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole. Impact: Phenoxy groups introduce electron-donating effects, reducing metabolic stability compared to trifluoromethyl .

- Trifluoromethoxyphenyl Analogues (): Example: 5-(3-(4-(Trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one.

Functional Group Additions

Urea and Sulfonamide Derivatives

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 1-methyl-3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a derivative of quinoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structure:

Key Features:

- Quinoline Core : Known for its biological activity, particularly in medicinal chemistry.

- Oxadiazole Moiety : Imparts significant pharmacological properties, including anticancer activity.

- Trifluoromethyl Group : Enhances lipophilicity and biological activity.

Anticancer Potential

Research has demonstrated that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. The specific compound discussed has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.

Mechanisms of Action :

-

Enzyme Inhibition : The compound targets key enzymes involved in cancer progression, including:

- Telomerase

- Histone Deacetylases (HDAC)

- Thymidylate Synthase

- Topoisomerase II

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in various cancer cell lines, particularly in breast and prostate cancer models.

- Induction of Apoptosis : Flow cytometry analyses have shown increased apoptosis rates in treated cancer cells, suggesting that the compound activates intrinsic apoptotic pathways.

Case Studies

- In Vitro Studies : In a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 25 µM, indicating potent cytotoxicity.

- In Vivo Models : Tumor-bearing mice treated with the compound exhibited reduced tumor growth compared to control groups, with significant statistical differences (p < 0.05).

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The presence of the trifluoromethyl group enhances metabolic stability and selectivity towards cancerous cells.

- The oxadiazole ring contributes to the interaction with biological targets through hydrogen bonding and π-stacking interactions.

| Structural Feature | Contribution to Activity |

|---|---|

| Quinoline Core | Anticancer activity through enzyme inhibition |

| Oxadiazole Moiety | Enhanced binding affinity |

| Trifluoromethyl Group | Increased lipophilicity and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.